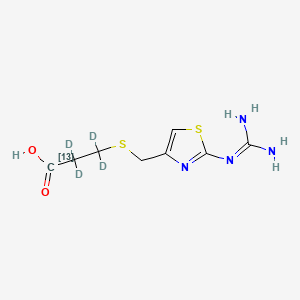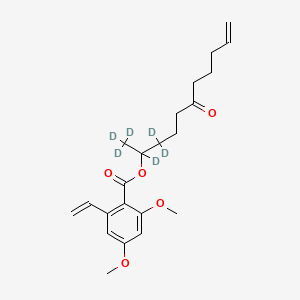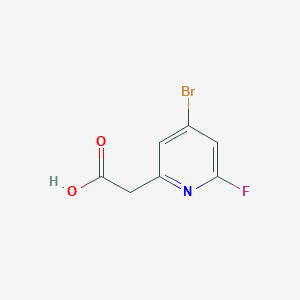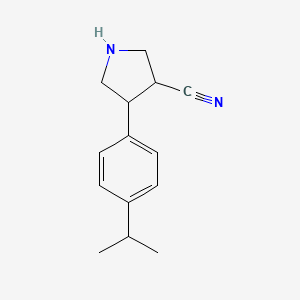![molecular formula C16H21N3O B13442230 (NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine](/img/structure/B13442230.png)
(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine: is a complex organic compound that features an indole and piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Piperidine Formation: The piperidine ring is usually synthesized via the hydrogenation of pyridine or through the reduction of piperidone.
Coupling Reaction: The indole and piperidine moieties are coupled using a suitable linker, often involving a condensation reaction with formaldehyde or other aldehydes.
Hydroxylamine Addition: The final step involves the addition of hydroxylamine to the coupled product, forming the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactors, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Continuous flow reactors might also be employed for more efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the piperidine ring, potentially converting it to a more saturated form.
Substitution: The compound can participate in substitution reactions, especially at the nitrogen atoms, where different substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidized Products: Various quinones and hydroxy derivatives.
Reduced Products: Saturated piperidine derivatives.
Substituted Products: N-alkyl or N-acyl derivatives.
Scientific Research Applications
(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets:
Neurotransmitter Receptors: The compound binds to certain receptors in the brain, modulating their activity and influencing neurotransmission.
Enzyme Inhibition: It can inhibit specific enzymes, altering metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]amine: Similar structure but lacks the hydroxylamine group.
(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydrazine: Contains a hydrazine group instead of hydroxylamine.
Uniqueness
- The presence of the hydroxylamine group in (NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine provides unique reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C16H21N3O |
|---|---|
Molecular Weight |
271.36 g/mol |
IUPAC Name |
(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C16H21N3O/c1-11-3-4-14-13(9-11)10-15(17-14)16(18-20)12-5-7-19(2)8-6-12/h3-4,9-10,12,17,20H,5-8H2,1-2H3/b18-16- |
InChI Key |
VOIJIMTXMUBFDD-VLGSPTGOSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC(=C2)/C(=N\O)/C3CCN(CC3)C |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C(=NO)C3CCN(CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


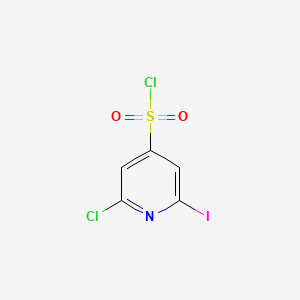
![L-[13C5]Xylose](/img/structure/B13442157.png)
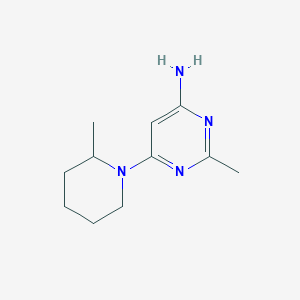
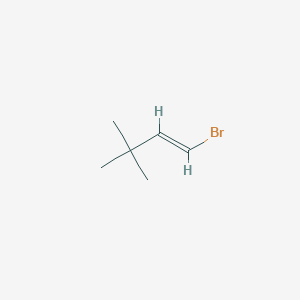

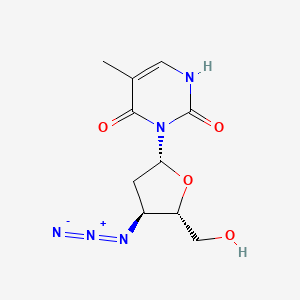
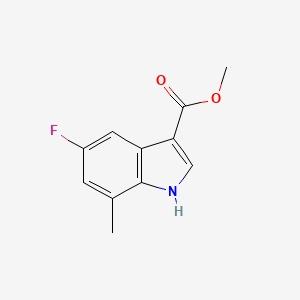
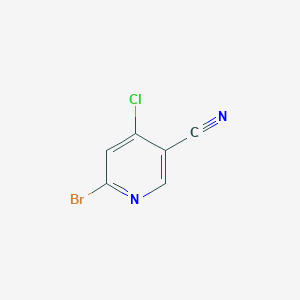
![N-[4-[[(2-chlorophenyl)-oxomethyl]amino]-3-methoxyphenyl]-2-pyridinecarboxamide](/img/structure/B13442214.png)
![(2S,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile](/img/structure/B13442216.png)
